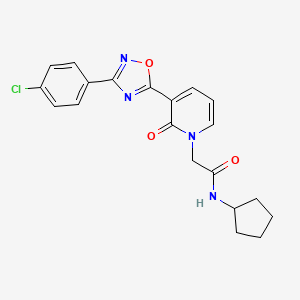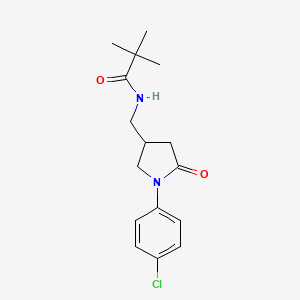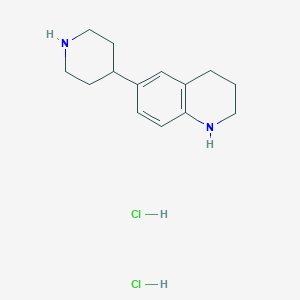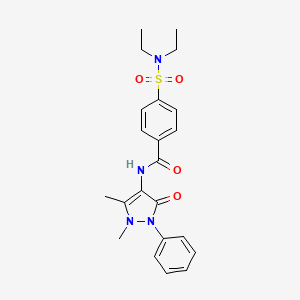![molecular formula C21H15NO3S2 B2495241 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid CAS No. 540773-86-2](/img/structure/B2495241.png)
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid and related compounds often involves complex organic reactions. One notable method involves the reaction of 2-carboxybenzaldehyde with various arylthio(oxy)ethylamines to produce novel 1,4-benzothiazepines and 1,4-benzoxazepines, showcasing the diversity in synthesizing heterocyclic compounds that share structural similarities with the target compound (Katritzky, Xu, He, & Mehta, 2001). Another approach includes one-pot syntheses methods for producing 2-(2-sulfanyl-4H-3,1-benzothiazin-4-yl)acetic acid derivatives, highlighting the flexibility in synthesizing complex sulfur-containing heterocycles under mild conditions (Fukamachi, Konishi, & Kobayashi, 2011).
Molecular Structure Analysis
Molecular structure analysis of related compounds reveals intricate details about their crystalline forms and non-covalent interactions. For instance, the crystal structure of certain Schiff bases showcases molecules linked by intermolecular hydrogen bonds, emphasizing the importance of non-covalent interactions in stabilizing the crystal structures of complex organic molecules (Asegbeloyin, Izuogu, Oyeka, Okpareke, & Ibezim, 2019).
Chemical Reactions and Properties
The chemical reactivity and properties of these compounds can be quite varied. For example, certain benzoic acid derivatives exhibit antimicrobial and hemolytic activities, indicating the potential for diverse chemical reactions and biological interactions. This variability is crucial for designing molecules with specific pharmacological activities (Rehman, Abbasi, Siddiqui, Ahmad, Shahid, & Subhani, 2016).
Aplicaciones Científicas De Investigación
Metabolic Pathway Analysis
A study on the metabolism of a novel antidepressant, Lu AA21004, revealed insights into the oxidative metabolism involving cytochrome P450 enzymes. This research is pertinent due to the structural similarities with phenothiazine derivatives, indicating potential applications in drug metabolism and pharmacokinetic studies (Hvenegaard et al., 2012).
Antibacterial Agents
The development of new membrane-active antibacterial agents targeting drug-resistant Acinetobacter baumannii utilized derivatives with similar functional groups, showcasing applications in designing antibacterial compounds (Wang et al., 2021).
Organic Synthesis
Research on cyclizations of certain organic compounds to produce 1,4-benzothiazepines and 1,4-benzoxazepines highlights the utility of sulfur-containing compounds in synthetic organic chemistry, suggesting applications in the synthesis of complex organic molecules (Katritzky et al., 2001).
Oxidation Mechanisms
A study on the oxidation of aromatic sulfides by iron porphyrin complexes offers insights into oxidation mechanisms relevant to environmental and synthetic chemistry, potentially applicable to the study of similar sulfur-containing compounds (Baciocchi et al., 2003).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2-oxo-2-phenothiazin-10-ylethyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO3S2/c23-20(13-26-17-10-4-1-7-14(17)21(24)25)22-15-8-2-5-11-18(15)27-19-12-6-3-9-16(19)22/h1-12H,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLLYJAYQYUTTET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC(=O)N2C3=CC=CC=C3SC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[2-oxo-2-(10H-phenothiazin-10-yl)ethyl]sulfanyl}benzoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chlorophenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2495158.png)
![(2Z,4E)-4-[(dimethylamino)methylidene]pent-2-enedinitrile](/img/structure/B2495159.png)

![(E)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2495166.png)

![(5-Methylpyrazin-2-yl)-[4-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2495168.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-2-[4-(trifluoromethoxy)phenyl]acetonitrile](/img/structure/B2495172.png)


![4-[4-(3,4-Dichlorobenzyl)piperazin-1-yl]-6-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B2495177.png)


![5a,6,8,8a-tetrahydro-10H-thieno[3,2-d]thieno[3',4':4,5][1,3]thiazolo[3,2-a]pyrimidin-10-one 7,7-dioxide](/img/structure/B2495181.png)